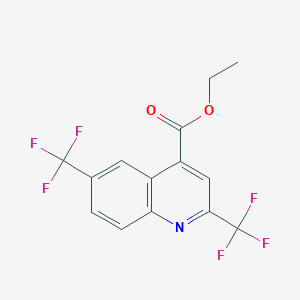

Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6NO2/c1-2-23-12(22)9-6-11(14(18,19)20)21-10-4-3-7(5-8(9)10)13(15,16)17/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSXOEINEVAOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719869 | |

| Record name | Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-62-9 | |

| Record name | Ethyl 2,6-bis(trifluoromethyl)-4-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

This approach involves the direct introduction of trifluoromethyl groups onto quinoline frameworks, particularly at the 2 and 6 positions, followed by esterification at the 4-position. The process typically employs specialized trifluoromethylating agents and catalysts under controlled conditions.

- Liu et al. (2019) described a method utilizing a bis(trifluoromethyl)copper(I) complex, [Ph4P]+[Cu(CF3)2]−, as a trifluoromethyl source for aromatic halides, including heteroaryl compounds. Their procedure involves trifluoromethylation of heteroaryl bromides and chlorides at elevated temperatures (~100°C) in DMF, followed by esterification to yield the desired carboxylates.

- Although their work primarily targets heteroaryl halides, the methodology is adaptable for quinoline derivatives. The key step involves generating a bis(trifluoromethyl)copper complex, which then transfers CF3 groups onto the aromatic ring via nucleophilic aromatic substitution or radical pathways.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | DMF, acetonitrile | Polar aprotic solvents favor CF3 transfer |

| Temperature | 80–120°C | Elevated to facilitate CF3 transfer |

| Catalyst | Copper(I) salts (CuI, CuBr) | Essential for CF3 transfer |

| Reagent | [Ph4P]+[Cu(CF3)2]− | Trifluoromethyl source |

- High regioselectivity at targeted positions

- Compatibility with various substituents

- Requires specialized reagents and controlled conditions

- Potential side reactions at high temperatures

Multi-step Synthesis via Functional Group Interconversions

Method Overview:

This involves initial synthesis of quinoline derivatives with suitable functional groups, followed by selective trifluoromethylation at the 2 and 6 positions, and subsequent esterification at the 4-position.

- Preparation of quinoline core: Typically via Skraup or Doebner–Miller synthesis.

- Introduction of CF3 groups: Using electrophilic trifluoromethylating reagents such as Togni’s reagent or Umemoto’s reagent, or via radical pathways with CF3 sources.

- Esterification: Conversion of the carboxylic acid to the ethyl ester using standard esterification protocols (e.g., Fischer esterification).

- The patent US4968803A describes a process for synthesizing quinoline derivatives with trifluoromethyl groups, involving oxidation, halogenation, and trifluoromethylation steps, culminating in esterification.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Quinoline synthesis | Acid-catalyzed cyclization | Core formation |

| Trifluoromethylation | Electrophilic CF3 reagents, radical initiators | CF3 group addition |

| Esterification | Ethanol, acid catalyst | Carboxylate ester formation |

Specific Synthesis Route for Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate

- Step 1: Synthesize a quinoline precursor with a free 4-carboxylic acid group, possibly via a Skraup or Friedländer synthesis.

- Step 2: Perform selective trifluoromethylation at the 2 and 6 positions using a trifluoromethylating reagent such as the bis(trifluoromethyl)copper complex, under optimized conditions (e.g., in DMF at 100°C).

- Step 3: Convert the carboxylic acid at the 4-position to the ethyl ester via Fischer esterification using ethanol and a catalytic acid (e.g., sulfuric acid).

Note:

The process may be optimized to favor bis(trifluoromethyl) substitution at the 2 and 6 positions by controlling reaction temperature, reagent equivalents, and reaction time.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct CF3 transfer using bis(trifluoromethyl)copper(I) complex | [Ph4P]+[Cu(CF3)2]−, CuI, DMF | 80–120°C, inert atmosphere | High regioselectivity, efficient | Requires specialized reagents |

| Multi-step synthesis with electrophilic CF3 reagents | Quinoline precursors, Togni’s or Umemoto’s reagent | Variable, often room to elevated temp | Versatile, adaptable | Longer synthesis, multiple steps |

| Conventional synthesis + trifluoromethylation | Quinoline synthesis + CF3 reagents | Standard organic synthesis conditions | Established protocols | Potential regioselectivity issues |

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The 4-carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates:

The carboxylic acid derivative is pivotal for salt formation (e.g., with R136 in enzyme binding studies) and hydrogen-bond interactions in medicinal chemistry applications .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoromethyl groups activate specific positions on the quinoline ring for nucleophilic attacks:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Amination at C3 | PdCl₂(dppf)/K₂CO₃, Suzuki coupling | 3-Amino-2,6-bis(trifluoromethyl)quinoline-4-carboxylate | 60–85% |

| Halogenation at C5 | I₂/DMSO, 50°C | 5-Iodo derivative | 45% |

The C3 and C5 positions are preferential sites for functionalization, while C2 and C6 are less reactive due to steric and electronic deactivation .

Metal-Catalyzed Cross-Coupling Reactions

Palladium and cobalt catalysts enable coupling reactions for structural diversification:

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | PdCl₂(dppf) | Aryl boronic acids | 4-Aryl-2,6-bis(trifluoromethyl)quinolines | 70–90% |

| C–H Activation | Co(III)-salophen | Terminal alkynes | 3-Alkynyl derivatives | 55–65% |

These methods are instrumental in synthesizing analogs for structure-activity relationship (SAR) studies .

Cyclization and Annulation Reactions

The compound participates in annulation reactions to form polycyclic systems:

| Reagents | Product | Application |

|---|---|---|

| BF₃·Et₂O, activated FARs | 2,4-Bis(fluoroalkyl)quinoline-3-carboxylates | Fluorinated drug candidates |

| RuCl₂(p-cymene)₂, O₂ | β-Benzylated quinolines | Catalytic green synthesis |

Cyclization often proceeds via vinamidinium intermediates, with DMSO acting as a solvent and C₁ synthon .

Comparative Reactivity with Analogues

The dual trifluoromethyl groups significantly alter reactivity compared to mono-substituted analogs:

Electrophilic Substitution Challenges

The strong electron-withdrawing effect of CF₃ groups deactivates the quinoline ring toward electrophiles like NO₂⁺ or SO₃H⁺. Successful reactions require harsh conditions:

-

Hydroxylation : F₂/N₂ in CH₃CN/H₂O yields 2-hydroxy derivatives at 81% efficiency .

-

Nitration : Limited success (<20% yield) due to competing decomposition.

This compound’s reactivity is strategically leveraged in medicinal chemistry for antiviral and antifungal agent development . Its synthetic versatility, particularly in cross-coupling and hydrolysis, positions it as a key intermediate for bioactive molecule synthesis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial properties. Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate has shown promise in preliminary studies for its antifungal activity. The presence of the quinoline moiety is associated with various pharmacological effects, including anti-inflammatory and anticancer activities.

Antitumor Activity

Recent studies have investigated the antitumor properties of quinoline derivatives. For instance, a series of related compounds demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(trifluoromethyl)quinolin-4-amine | PC3 | 5.0 |

| 2-(trifluoromethyl)quinolin-4-amine | K562 | 8.2 |

| 2-(trifluoromethyl)quinolin-4-amine | HeLa | 3.5 |

These findings suggest that this compound could serve as a scaffold for developing new anticancer agents .

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets within cells, where the trifluoromethyl groups enhance membrane penetration and facilitate interactions with enzymes and receptors. This interaction can modulate enzyme activity, potentially leading to therapeutic effects.

Agricultural Chemistry

This compound has potential applications as an agrochemical due to its biological activity against plant pathogens. The fluorinated structure may contribute to increased stability and efficacy in agricultural formulations. The compound's ability to inhibit fungal growth can be particularly advantageous in developing fungicides .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for research applications. Its molecular formula is C14H9F6NO2, with a molecular weight of approximately 337.22 g/mol.

Mechanism of Action

The mechanism of action of ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and developing drugs that target intracellular pathways.

Comparison with Similar Compounds

Sodium 2,8-bis(trifluoromethyl)quinoline-4-carboxylate

- Core Structure: Quinoline with -CF₃ groups at 2- and 8-positions (vs. 2,6 in the target compound) and a sodium carboxylate group at position 4.

- Properties :

Ethyl 4-methoxy-2,6-bis(trifluoromethyl)nicotinate

- Core Structure: Pyridine (nicotinate) instead of quinoline, with a methoxy (-OCH₃) group at position 4.

- Properties: Electronic Effects: Methoxy group introduces electron-donating character, contrasting with the electron-withdrawing ester in the quinoline analog.

Functional Group Analogs: Ester vs. Carboxylate

Influence of Substituent Positioning

- 2,6-CF₃ vs. 2,8-CF₃: Spatial Effects: The 2,6 substitution creates a linear arrangement of -CF₃ groups, enhancing steric hindrance and electronic effects on the quinoline’s aromatic system. In contrast, 2,8 substitution may alter π-π stacking interactions in crystallography or binding . Reactivity: The 2,6-CF₃ configuration in the ethyl ester compound likely increases electrophilicity at the 4-position, favoring nucleophilic substitution reactions .

Core Structure Variations: Quinoline vs. Pyridine

Biological Activity

Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of two trifluoromethyl groups, which enhance its stability and reactivity, making it a valuable candidate in medicinal chemistry and biological research.

This compound can be synthesized using various chemical methods. A common approach involves the reaction of quinoline with trifluoromethane anhydride to yield the desired product through a multi-step synthetic route. The trifluoromethyl groups significantly contribute to the compound's lipophilicity and biological activity by facilitating membrane penetration.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound's lipophilic nature allows it to effectively penetrate cellular membranes, thus influencing various intracellular pathways. This property is particularly important in the development of bioactive molecules aimed at treating viral infections and other diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. Research indicates that compounds in this class exhibit significant antiviral activity against Enterovirus D68 (EV-D68), a virus responsible for respiratory illnesses in children. One study reported that certain quinoline analogues showed EC50 values ranging from 0.05 to 0.10 μM against EV-D68, demonstrating potent inhibition of viral replication .

Table 1: Antiviral Activity of Quinoline Derivatives Against EV-D68

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 19 | 0.05-0.10 | >200 | >2000 |

| Compound 21 | Not specified | >200 | Not specified |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies have shown that similar quinoline derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus. For instance, a derivative with a similar structure demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like chloramphenicol .

Table 2: Antibacterial Activity Against Staphylococcus aureus

| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Quinoline Derivative | 50 | Chloramphenicol | 50 |

| Quinoline Derivative | >100 | Ampicillin | <50 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of trifluoromethyl groups enhances the compound's interaction with biological targets, leading to improved potency against viruses and bacteria. Structural optimization studies have indicated that variations in substituents on the quinoline ring significantly affect both antiviral and antibacterial activities .

Case Studies

- Anti-EV-D68 Activity : A study screened various quinoline analogues for their ability to inhibit EV-D68 replication. Compound 19 exhibited remarkable antiviral properties with an EC50 value indicating strong efficacy against multiple strains of the virus .

- Antibacterial Evaluation : Another study assessed the antibacterial potential of trifluoromethylated quinolone-hydantoin hybrids against Staphylococcus aureus. The findings revealed that specific modifications on the quinolone structure could enhance antibacterial activity significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.